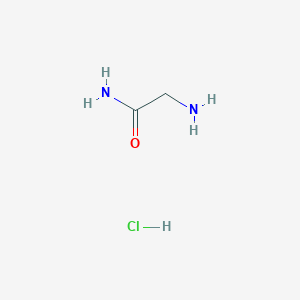

Glycinamide hydrochloride

Description

Properties

IUPAC Name |

2-aminoacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O.ClH/c3-1-2(4)5;/h1,3H2,(H2,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNMKGVLOWGGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937242 | |

| Record name | 2-Aminoethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1668-10-6 | |

| Record name | Glycinamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycinamide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycinamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycinamide hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SPG4KUG6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glycinamide Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of glycinamide (B1583983) hydrochloride, a crucial compound in various scientific and pharmaceutical applications. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its role in biochemical pathways and synthetic workflows.

Chemical Identity and Structure

Glycinamide hydrochloride is the hydrochloride salt of glycinamide, the amide derivative of the amino acid glycine (B1666218).[1] It is a white to almost white crystalline powder.[2]

CAS Number: 1668-10-6[3][4][5]

Molecular Formula: C₂H₇ClN₂O[3][6]

Molecular Weight: 110.54 g/mol [3][5]

IUPAC Name: 2-aminoacetamide;hydrochloride[5]

Synonyms: 2-Aminoacetamide hydrochloride, Glycinamide HCl, Glycine amide hydrochloride[3][5]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Biochemical Properties

This compound is highly soluble in water and functions as a Good's buffer, effective in the physiological pH range.[1][7] Its stability and hygroscopic nature are key characteristics to consider in its handling and storage.[2][3]

| Property | Value | Reference |

| Melting Point | 204 °C (decomposes) | [3] |

| pKa (at 20°C) | 8.20 | [1] |

| Water Solubility (at 0°C) | 1100 g/L (or 6.4 M) | [1][3] |

| Appearance | White to beige crystalline powder | [3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3] |

| Sensitivity | Hygroscopic | [3] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily starting from chloroacetyl chloride, chloroacetic acid esters, or through the hydrolysis of aminoacetonitrile (B1212223).

Method 1: From Chloroacetyl Chloride

This method involves the reaction of chloroacetyl chloride with ammonia (B1221849) in an alcohol solvent.[8]

-

Materials: Chloroacetyl chloride, 10% ammonia in methanol (B129727) solution, 80% ethanol (B145695).

-

Procedure:

-

To 510g (3 mol) of a 10% ammonia/methanol solution, add 113g (1 mol) of chloroacetyl chloride while stirring.

-

Maintain the reaction temperature between -5 to 0 °C.

-

After the addition is complete, continue stirring at this temperature for 30 minutes.

-

The crude product of this compound is obtained by suction filtration.

-

Recrystallize the crude product from 80% ethanol to yield the final product.

-

Method 2: From Aminoacetonitrile Hydrochloride

This process involves the hydrolysis of aminoacetonitrile hydrochloride in isopropanol (B130326) with hydrogen chloride gas.[9][10]

-

Materials: Aminoacetonitrile hydrochloride, isopropanol (99.0%), hydrogen chloride gas, methanol.

-

Procedure:

-

Dissolve 37g (0.40 mol) of aminoacetonitrile hydrochloride in 148ml (1.94 mol) of 99.0% isopropanol in a three-necked flask.

-

Heat the mixture to 55-60 °C.

-

Pass dry hydrogen chloride gas through the solution for 1.5 hours until saturation.

-

Maintain the temperature and keep the mixture warm for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the resulting colorless solid by suction filtration.

-

Recrystallize the solid from methanol to obtain pure this compound.

-

Application in Peptide Synthesis

This compound is a common reagent in peptide synthesis. The following is a typical procedure for its use in coupling with a Boc-protected amino acid.

-

Materials: Boc-ΔTyr(Cl₂Bzl)-OH, this compound, triethylamine (B128534) (Et₃N), N,N-Dimethylformamide (DMF), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-Hydroxybenzotriazole (HOBt), Ethyl acetate (B1210297) (EtOAc), 4% NaHCO₃ solution, 10% citric acid solution, water, silica (B1680970) gel.

-

Procedure:

-

To a solution of Boc-ΔTyr(Cl₂Bzl)-OH (307 mg, 0.7 mmol), this compound (77.4 mg, 0.7 mmol), and Et₃N (0.1 mL, 0.7 mmol) in DMF (7 mL), add EDC·HCl (148 mg, 0.77 mmol) and HOBt (129 mg, 0.84 mmol) at -10 °C.

-

Stir the reaction mixture for 2 hours at 0 °C, and then overnight at room temperature.

-

Evaporate the solvent.

-

Dissolve the residue in EtOAc.

-

Wash the solution sequentially with 4% NaHCO₃, 10% citric acid, and water.

-

Dry the organic solution and evaporate the solvent.

-

Purify the product by silica gel column chromatography to yield Boc-ΔTyr(Cl₂Bzl)-Gly-NH₂.

-

Applications in Drug Development and Research

This compound serves as a versatile building block and intermediate in the synthesis of various pharmaceutical compounds, including antipsychotics, anticonvulsants, and antidiabetic agents.[2][11] Its role as a glycine prodrug is also under investigation.[12]

Furthermore, it is a precursor in the synthesis of glycinamide ribonucleotide (GAR), an intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental process for DNA and RNA synthesis.[1]

Workflow: Role in Peptide Synthesis

The following diagram illustrates the general workflow of using this compound in a typical peptide coupling reaction.

References

- 1. Glycinamide - Wikipedia [en.wikipedia.org]

- 2. This compound Or Glycinamide Hcl BP EP USP CAS 1668-10-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. This compound | 1668-10-6 [chemicalbook.com]

- 4. This compound, 1668-10-6 [thegoodscentscompany.com]

- 5. This compound | C2H7ClN2O | CID 2723639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. nbinno.com [nbinno.com]

- 8. CN101979376B - Method for preparing this compound - Google Patents [patents.google.com]

- 9. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103265448A - Preparation method for this compound - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound | TargetMol [targetmol.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Glycinamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide (B1583983) hydrochloride, the hydrochloride salt of the simplest amino acid amide, is a crucial molecule in various scientific domains. It serves as a valuable building block in peptide synthesis and is utilized as a Good's buffer in the physiological pH range, making it relevant for cell culture applications.[1] A thorough understanding of its chemical properties and stability profile is paramount for its effective application in research and pharmaceutical development, ensuring the integrity and reproducibility of experimental outcomes and the quality of final products.

This technical guide provides a comprehensive overview of the core chemical properties and stability of glycinamide hydrochloride. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and insights into its degradation pathways.

Core Chemical Properties

This compound is a white, crystalline, and water-soluble solid.[1][2] Its fundamental chemical and physical properties are summarized in the table below, providing a ready reference for laboratory use.

| Property | Value | References |

| Chemical Name | 2-Aminoacetamide hydrochloride | [3][4][5] |

| Synonyms | Glycine (B1666218) amide hydrochloride, Glycinamide HCl | [3][5] |

| CAS Number | 1668-10-6 | [1][4][6] |

| Molecular Formula | C₂H₇ClN₂O | [3][4][6] |

| Molecular Weight | 110.54 g/mol | [3] |

| Appearance | White to beige crystalline powder | [2][4][7] |

| Melting Point | ~204 °C (with decomposition) | [4][6][8] |

| Boiling Point | Decomposes | [1] |

| Solubility | Highly soluble in water (e.g., 1100 g/L; 6.4 M at 0 °C) | [1][6][8][9] |

| pKa | 8.20 (at 20 °C) | [1][9] |

| Hygroscopicity | Hygroscopic | [8][9][10] |

Stability Profile and Degradation Pathways

The stability of this compound is a critical factor for its storage and application. Being hygroscopic, it should be stored in a tightly sealed container under an inert atmosphere to prevent moisture absorption.[10][11] It is generally stable under standard ambient conditions but can be susceptible to degradation under stress conditions such as high temperature, extreme pH, and in the presence of strong oxidizing agents.[7][10][12]

Proposed Degradation Pathways

Based on the chemical structure of glycinamide, which contains a primary amide and a primary amine, the most probable degradation pathway under hydrolytic conditions is the cleavage of the amide bond to yield glycine and ammonia. This hydrolysis can be catalyzed by both acid and base.

Under thermal stress, amides can undergo decomposition, potentially leading to the formation of nitriles through dehydration, or other breakdown products.[7] Oxidative conditions may lead to the degradation of the amino group, while photolytic stress could induce radical-mediated reactions.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound involves forced degradation studies under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. The goal is to identify potential degradation products and develop a stability-indicating analytical method.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting a forced degradation study.

Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.

-

Column: A polar-retained column, such as a C18 column designed for aqueous mobile phases or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, is recommended due to the high polarity of glycinamide and its expected degradation products.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to be compatible with the column and analyte) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable for detecting this compound, which lacks a strong chromophore.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol for Hydrolytic Degradation

-

Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

-

Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of water. Heat the solution at 60°C for a specified period (e.g., 24 hours). At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

-

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed control sample to identify and quantify any degradation products.

Protocol for Oxidative Degradation

-

Preparation of Stressed Sample: To an aliquot of the this compound stock solution (1 mg/mL), add an equal volume of a 3% hydrogen peroxide solution. Keep the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Analysis: At various time points, withdraw samples, dilute with the mobile phase, and analyze by HPLC.

Protocol for Thermal Degradation (Solid State)

-

Sample Preparation: Place a known amount of solid this compound in a clean, dry vial.

-

Stress Condition: Heat the sample in a temperature-controlled oven at 80°C for a specified period (e.g., 7 days).

-

Analysis: At various time points, withdraw a portion of the solid, dissolve it in a suitable solvent (e.g., water or mobile phase) to a known concentration, and analyze by HPLC. Solid-state changes can also be monitored using techniques like Fourier-Transform Infrared (FTIR) spectroscopy.

Protocol for Photolytic Degradation

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL in water) and place it in a photostability chamber. Also, expose the solid drug substance to the same light conditions. Prepare control samples wrapped in aluminum foil to protect them from light.

-

Exposure: Expose the samples to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: After the exposure period, analyze the samples by HPLC and compare them to the dark controls.

Characterization of Degradation Products

For any degradation products observed, further characterization is necessary to elucidate their structures.

-

UPLC-MS/MS: Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry can provide accurate mass measurements of the degradation products, aiding in the determination of their molecular formulas and fragmentation patterns for structural clues.

-

NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is a powerful tool for the unambiguous structural elucidation of isolated degradation products.

-

FTIR Spectroscopy: FTIR can be used to identify changes in functional groups in the solid state or in isolated degradation products.

Conclusion

This compound is a valuable chemical with a well-defined set of chemical properties. While generally stable, it is susceptible to degradation under stress conditions, primarily through the hydrolysis of its amide bond. A systematic approach to stability testing, guided by ICH principles and employing robust analytical techniques such as stability-indicating HPLC, is crucial for ensuring its quality and performance in research and pharmaceutical applications. The experimental protocols and data presented in this guide serve as a foundational resource for scientists and researchers working with this important molecule.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Water proton NMR detection of amide hydrolysis and diglycine dimerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. researchgate.net [researchgate.net]

- 8. drum.lib.umd.edu [drum.lib.umd.edu]

- 9. ijtsrd.com [ijtsrd.com]

- 10. researchgate.net [researchgate.net]

- 11. Advances in simultaneous DSC-FTIR microspectroscopy for rapid solid-state chemical stability studies: some dipeptide drugs as examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Glycinamide Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of glycinamide (B1583983) hydrochloride in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where glycinamide hydrochloride is utilized. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practices.

Introduction

This compound (CAS No. 1668-10-6), the hydrochloride salt of the simplest amino acid amide, is a versatile building block in organic synthesis and pharmaceutical development.[1][2] Its physicochemical properties, particularly its solubility, are critical parameters for its application in reaction chemistry, purification, and the formulation of active pharmaceutical ingredients. Understanding the solubility of this compound in different solvent systems is paramount for process optimization, ensuring reaction homogeneity, and achieving desired product purity and yield.

Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent, particularly its polarity and hydrogen bonding capabilities. As an ionic compound, it exhibits high solubility in polar protic solvents like water and is less soluble in non-polar organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in water and select organic solvents.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |

| Water | Polar Protic | 100 mg/mL[1] | Not Specified | Forms a clear, colorless solution. |

| Water | Polar Protic | 0.1 g/mL[3] | Not Specified | Forms a clear solution. |

| Water | Polar Protic | 1100 g/L[3] | Not Specified | Highly soluble. |

| Water | Polar Protic | 6.4 M[4] | 0 | High solubility at low temperature. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 mg/mL (226.16 mM)[5] | Not Specified | Sonication is recommended. |

Qualitative and Inferred Solubility

-

Alcohols (Methanol, Ethanol (B145695), Propanol, Butanol): this compound is described as being "slightly soluble" in alcohol. Recrystallization procedures for this compound from ethanol or methanol (B129727) suggest that its solubility in these solvents is sufficient for purification at elevated temperatures, with lower solubility at room temperature.

-

Polar Aprotic Solvents (DMF, DMAc, NMP, Acetonitrile): As a salt, this compound is expected to have some solubility in polar aprotic solvents, although likely less than in water. Its documented solubility in DMSO supports this.

-

Ethers (THF, Diethyl ether): Solubility is expected to be very low due to the non-polar nature of these solvents.

-

Ketones (Acetone): Solubility is anticipated to be low.

-

Non-polar Solvents (Hexane, Toluene): this compound is expected to be practically insoluble in non-polar solvents.

Experimental Protocols for Solubility Determination

The accurate determination of solubility is crucial for many applications. The saturation shake-flask method followed by gravimetric or spectroscopic analysis is a reliable and widely accepted technique.

Saturation Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Conical flasks or vials with stoppers

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

-

Spectrophotometer (if using spectroscopic analysis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a conical flask containing a known volume of the solvent of interest. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter that is compatible with the solvent to remove all undissolved solids. The filtration should be performed quickly to avoid temperature changes that could affect solubility.

-

Analysis:

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish or vial.

-

Pipette a known volume of the clear filtrate into the pre-weighed container.

-

Evaporate the solvent in an oven at a temperature below the decomposition point of this compound until a constant weight of the dried solid is achieved.

-

Cool the container in a desiccator and weigh it accurately.

-

Calculate the solubility as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).

-

-

Spectrophotometric Method:

-

If this compound has a suitable chromophore, a UV-Vis spectrophotometer can be used.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations of this compound in the same solvent.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Determine the concentration of the diluted solution from the calibration curve and then calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the saturation shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the known solubility of this compound in water and various organic solvents, providing both quantitative and qualitative data. A detailed experimental protocol for the reliable determination of solubility using the saturation shake-flask method has been presented, accompanied by a clear workflow diagram. While there is a lack of extensive quantitative solubility data in a wide range of organic solvents, the information provided herein serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling more informed decisions in process design, formulation, and synthesis involving this compound. Further experimental studies are warranted to expand the quantitative solubility database for this important compound in a broader array of organic solvents.

References

The Role of Glycinamide Hydrochloride in Prebiotic Peptide Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of peptides from simple amino acids is a cornerstone of prebiotic chemistry and origin of life studies. Glycinamide (B1583983), the amide derivative of glycine (B1666218), has been identified as a significant precursor in the abiotic synthesis of polypeptides. This technical guide provides an in-depth analysis of the role of glycinamide hydrochloride in this process, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed chemical pathways. Evidence suggests that glycinamide, being a better nucleophile than glycine, facilitates peptide bond formation, particularly in fluctuating environmental conditions mimicking the primordial Earth. This document serves as a comprehensive resource for researchers investigating prebiotic chemistry and the spontaneous formation of biological polymers.

Introduction

The spontaneous polymerization of amino acids into peptides under plausible prebiotic conditions is a critical, yet challenging, step in the origin of life. The high energy barrier for the dehydration reaction required for peptide bond formation in an aqueous environment necessitates alternative pathways. One such promising avenue is the involvement of amino acid analogues, with glycinamide being a prominent candidate.[1] Its hydrochloride salt is a stable, water-soluble compound that has been shown to yield glycine polymers under simulated prebiotic conditions. This guide explores the fundamental role of this compound in facilitating the formation of peptides on the early Earth.

Quantitative Data on Glycinamide-Mediated Peptide Formation

Experimental studies have demonstrated the feasibility of forming glycine polymers from glycinamide under conditions simulating the prebiotic environment. The most notable quantitative data comes from the work of Yanagawa et al. (1984), who investigated the polymerization of glycinamide in a fluctuating system.

| Parameter | Value | Reference |

| Starting Material | Glycinamide | [2][3] |

| Experimental System | Fluctuating System (likely wet-dry cycles) | [2][3] |

| pH | 7.2 | [2][3] |

| Temperature | 80°C | [2][3] |

| Duration | 20 cycles | [2][3] |

| Resulting Polymer | Glycine polymers | [2][3] |

| Average Chain Length | 12 amino acid residues | [2][3] |

Subsequent research has further supported the stepwise formation of oligomers from glycinamide, with the observation of diglycine, triglycine, and smaller quantities of tetramers and pentamers.

Experimental Protocols

Materials and Reagents

-

This compound (reagent grade)

-

Deionized water

-

pH buffer components (e.g., phosphate (B84403) buffer to maintain pH 7.2)

-

Reaction vessels (e.g., glass vials)

General Experimental Procedure for Wet-Dry Cycling

-

Preparation of the Reaction Mixture: A solution of this compound is prepared in a pH 7.2 buffer. The initial concentration of glycinamide would be a key variable.

-

Drying Phase (Dry Cycle): The reaction vials containing the glycinamide solution are placed in an oven or on a heating block at 80°C until the solvent has completely evaporated, leaving a dry residue.

-

Hydration Phase (Wet Cycle): The vials are removed from the heat source and a small volume of deionized water or buffer is added to re-dissolve the residue.

-

Cycling: Steps 2 and 3 are repeated for a total of 20 cycles to simulate fluctuating environmental conditions.

-

Sample Analysis: After the final cycle, the resulting polymer is dissolved in an appropriate solvent for characterization.

Analytical Characterization

The resulting glycine polymers are typically analyzed using a combination of chromatographic and spectrometric techniques to determine the distribution of polymer lengths and to confirm the presence of peptide bonds.

-

High-Performance Liquid Chromatography (HPLC): Used to separate the different lengths of oligomers.

-

Mass Spectrometry (MS): Used to identify the molecular weights of the oligomers and thus determine the number of amino acid residues in each chain. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common for polymer analysis.[4][5][6][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the presence of peptide bonds and to elucidate the structure of the resulting polymers.

The Role of this compound

Glycinamide is considered a more potent precursor for prebiotic peptide synthesis compared to glycine itself due to its enhanced nucleophilicity. The amide group of one glycinamide molecule can act as a nucleophile, attacking the carbonyl carbon of another glycinamide molecule.

The specific role of the hydrochloride in this compound in this context is likely twofold:

-

Starting Material Stability: this compound is a stable, crystalline salt, making it an easy-to-handle and store starting material for experiments.

-

pH Regulation: this compound is a known Good's buffer with a pKa of 8.20 at 20°C.[2] In aqueous solution, it can help to maintain a relatively stable pH, which is crucial for consistent reaction outcomes in prebiotic simulations. While the experiment by Yanagawa et al. was conducted at pH 7.2, the buffering capacity of this compound around this physiological pH range would be beneficial in preventing drastic pH shifts during the wet-dry cycles.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Glycinamide Polymerization

The polymerization of glycinamide is believed to proceed through a stepwise addition mechanism. The amino group of one glycinamide molecule attacks the carbonyl group of another, leading to the formation of a peptide bond and the elimination of ammonia. This process can continue, elongating the peptide chain.

Caption: Proposed stepwise mechanism for the polymerization of glycinamide.

Experimental Workflow for Prebiotic Polymer Synthesis and Analysis

The overall process for investigating the prebiotic formation of peptides from this compound involves a series of steps from sample preparation to data analysis.

Caption: Experimental workflow for glycinamide polymerization.

Conclusion

This compound serves as a compelling and plausible precursor for the prebiotic synthesis of peptides. Its enhanced nucleophilicity compared to glycine, coupled with the stability and buffering capacity of its hydrochloride salt, makes it a prime candidate for forming polypeptides in fluctuating primordial environments. The experimental evidence demonstrating the formation of glycine polymers with an average chain length of 12 under simulated prebiotic conditions provides strong support for this hypothesis. Further research focusing on the detailed mechanistic pathways and the potential catalytic effects of minerals in conjunction with glycinamide will continue to illuminate the processes that may have led to the origin of life.

References

- 1. Reproducible Ala-Gly oligomerization catalyzed by the natural Borate colemanite in prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycinamide - Wikipedia [en.wikipedia.org]

- 3. A possible prebiotic peptide formation from glycinamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ba333.free.fr [ba333.free.fr]

- 5. Polypy: A Framework to Interpret Polymer Properties from Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. Streamlining LC-MS Characterization of Pharmaceutical Polymers by Fourier-Transform-Based Deconvolution and Macromolecular Mass Defect Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Glycinamide Hydrochloride from Aminoacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycinamide (B1583983) hydrochloride is a crucial intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. This technical guide provides an in-depth overview of a robust and efficient method for the synthesis of glycinamide hydrochloride, commencing from aminoacetonitrile (B1212223). This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes graphical representations of the reaction pathway and experimental workflow to ensure clarity and reproducibility. The methodologies described herein are intended to furnish researchers, scientists, and drug development professionals with a comprehensive resource for the laboratory-scale and potential scale-up production of this compound.

Introduction

This compound, the hydrochloride salt of the amide derivative of glycine, serves as a versatile reagent in organic synthesis and is a key precursor in the preparation of numerous active pharmaceutical ingredients.[1][2][3] Traditional methods for its synthesis, such as the chloroacetamide and methyl chloroacetate (B1199739) routes, often present challenges including harsh reaction conditions, low yields, and the use of large quantities of ammonia (B1221849), limiting their industrial applicability.[4] The synthesis route starting from aminoacetonitrile offers a more moderate and efficient alternative, characterized by milder reaction conditions and higher product yields.[4][5]

This guide focuses on the conversion of aminoacetonitrile hydrochloride to this compound, a process that involves the controlled hydrolysis of the nitrile group in the presence of hydrogen chloride.

Reaction Pathway

The synthesis of this compound from aminoacetonitrile hydrochloride proceeds via the Pinner reaction, where the nitrile is converted into an imidate ester hydrochloride, which is then hydrolyzed to the corresponding amide.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from aminoacetonitrile hydrochloride, based on established protocols.[4][5]

Materials and Equipment

-

Reactants: Aminoacetonitrile hydrochloride, Isopropanol (99.0%), dry Hydrogen Chloride gas.

-

Equipment: Three-necked flask, magnetic stirrer, heating mantle with temperature control, gas inlet tube, condenser, suction filtration apparatus.

Synthesis of Aminoacetonitrile Hydrochloride (Starting Material)

In a 1000 mL three-necked flask, add 35.4 g of ammonium (B1175870) chloride, 46 mL of 30% ammonia water, 110.2 g of 28% sodium cyanide solution, and 160 mL of water.[5] With magnetic stirring, slowly add 55 mL of 35% formaldehyde (B43269) dropwise over approximately 1.5 hours, maintaining the temperature at 15°C.[5] Monitor the reaction by TLC. After completion, maintain the reaction at 15°C for 8 hours.[5] Extract the aqueous solution three times with 50 mL of 1,2-dichloroethane (B1671644) (99.0%).[5] Combine the organic phases and dry over excess anhydrous sodium sulfate.[5] Pass hydrogen chloride gas through the solution at room temperature until the pH reaches 4.[5] Collect the resulting precipitate by suction filtration and rinse with acetone (B3395972) to obtain aminoacetonitrile hydrochloride.[5]

Synthesis of this compound

-

In a 500 mL three-necked flask, dissolve a specific amount of aminoacetonitrile hydrochloride in isopropanol (99.0%).[5]

-

Heat the mixture to a temperature between 50-70°C with continuous stirring.[5]

-

Bubble dry hydrogen chloride gas through the solution until saturation is achieved. This process typically takes around 1.5 hours.[5]

-

Maintain the reaction mixture at the specified temperature for an insulation period of 4-5 hours.[5]

-

After the insulation period, cool the reaction mixture to room temperature.[5]

-

Collect the precipitated solid by suction filtration.[5]

-

The crude product can be further purified by recrystallization from methanol (B129727) to obtain solid this compound.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental runs for the synthesis of this compound from aminoacetonitrile hydrochloride.

| Parameter | Example 1[5] | Example 2[5] | Example 3[5] |

| Aminoacetonitrile HCl (g) | 27.8 | 35 | 37 |

| Isopropanol (mL) | 92 | 120 | 148 |

| Molar Ratio (AAN:IPA) | ~1:4.0 | ~1:4.5 | ~1:4.9 |

| Reaction Temperature (°C) | 60-65 | 65-70 | 55-60 |

| HCl Gas Saturation Time (h) | 1.5 | 1.5 | 1.5 |

| Insulation Time (h) | 4 | 5 | 4 |

| Crude Product (g) | 32.4 | 39.5 | 41.4 |

| Recrystallized Product (g) | 29.41 | 36.2 | 37.6 |

| Yield (%) | 88.7 | 86.4 | 85.0 |

| Melting Point (°C) | 197-201 | 196-203 | 193-205 |

Experimental Workflow and Logic Diagram

The following diagrams illustrate the overall experimental workflow and the logical steps involved in the purification process.

Caption: Experimental workflow for this compound synthesis.

Caption: Logical flow for the purification of this compound.

Conclusion

The synthesis of this compound from aminoacetonitrile hydrochloride presents a highly efficient and scalable method. The reaction proceeds under moderate conditions with high yields, making it an attractive alternative to traditional synthetic routes. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, facilitating the reliable production of this important chemical intermediate. The provided workflows and diagrams offer a clear and concise visual representation of the process, aiding in both understanding and practical implementation.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Or Glycinamide Hcl BP EP USP CAS 1668-10-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. Page loading... [guidechem.com]

- 4. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103265448A - Preparation method for this compound - Google Patents [patents.google.com]

Theoretical Exploration of Glycinamide Hydrochloride Reaction Mechanisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycinamide (B1583983) hydrochloride, a key intermediate in pharmaceutical synthesis, exhibits a range of chemical reactivities crucial to its application and stability. This technical guide provides a comprehensive overview of the theoretical underpinnings of its primary reaction mechanisms, namely hydrolysis and thermal decomposition. Due to a scarcity of direct computational studies on the hydrochloride salt, this paper synthesizes experimental data with theoretical principles derived from studies on glycinamide, analogous amides, and other amine hydrochlorides. The guide details relevant experimental protocols, presents quantitative data from related systems to establish likely energetic barriers, and employs visualizations to clarify reaction pathways and experimental workflows.

Introduction

Glycinamide hydrochloride (CAS 1668-10-6) is the hydrochloride salt of the simplest amino acid amide, glycinamide.[1][2][3] Its structure, featuring a protonated primary amine and an amide functional group, dictates its chemical behavior, particularly its susceptibility to hydrolysis and thermal degradation. Understanding the mechanisms and kinetics of these reactions is critical for optimizing synthetic routes, ensuring drug product stability, and predicting potential degradation pathways. This guide integrates established theoretical concepts of amide chemistry with available experimental data to provide a robust framework for comprehending the reaction mechanisms of this compound.

Reaction Mechanisms

Acid-Catalyzed Hydrolysis

The hydrolysis of this compound in aqueous solution is a classic example of acid-catalyzed amide hydrolysis. The presence of the hydrochloride salt ensures an acidic environment, where the amide carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water, leading to the cleavage of the amide bond.

The generally accepted mechanism for acid-catalyzed amide hydrolysis proceeds as follows:[4][5][6][7]

-

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is more basic than the amide nitrogen (whose lone pair is delocalized by resonance), and is thus protonated by hydronium ions in solution. This activation step increases the electrophilic character of the carbonyl carbon.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the amide nitrogen, converting the amino group into a better leaving group (ammonia or a protonated amine).

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling ammonia (B1221849).

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water or the released ammonia to yield glycine (B1666218) and an ammonium (B1175870) ion.

This pathway is thermodynamically favorable but can be kinetically slow, often requiring heat to proceed at a practical rate.[4]

Thermal Decomposition

The likely decomposition pathways include:

-

Dehydrochlorination: Initial loss of hydrogen chloride gas (HCl) to form glycinamide.

-

Amide Bond Cleavage and Cyclization: The resulting glycinamide can undergo intermolecular condensation to form cyclic dipeptides (diketopiperazines) and polyglycine, with the elimination of ammonia (NH₃) and water (H₂O).

-

Decarboxylation and Deamination: Similar to the decomposition of glycine, pathways involving the loss of CO₂, H₂O, and NH₃ are plausible, leading to a complex mixture of products and a carbonaceous residue.[9]

The overall process is endothermic and results in significant mass loss, as would be observed by TGA/DTA.[10][11]

Quantitative Data

Direct kinetic and thermodynamic data for this compound reactions are sparse. However, data from analogous systems provide valuable context for estimating the energetic landscape of these transformations.

Table 1: Physicochemical and Decomposition Data

| Parameter | Value | Compound | Reference |

|---|---|---|---|

| Molecular Weight | 110.54 g/mol | Glycinamide HCl | [2][8] |

| Melting Point | ~204 °C (decomposes) | Glycinamide HCl |[3][8] |

Table 2: Comparative Activation Energies (Ea) for Amide Reactions

| Reaction | Compound | Ea (kJ/mol) | Method/Conditions | Reference |

|---|---|---|---|---|

| Thermal Decomposition | N-Diacetamide | 151.3 ± 2.7 | Experimental (Gas-phase) | [12] |

| Thermal Decomposition | N-Phenyl Diacetamide | ~190 | Experimental (Gas-phase) | [12] |

| Thermal Decomposition | Pioglitazone HCl | 72.8 | TGA (Model-fitting) | [10] |

| Thermal Decomposition | Glibenclamide | 100.9 | TGA (Model-fitting) | [10] |

| Hydrolysis | Glycylglycine | 98.9 | Experimental (Steam pressure) |[13] |

The data in Table 2 suggest that the activation energy for the thermal decomposition of this compound likely falls within the range of 70-190 kJ/mol, depending on the specific mechanism and experimental conditions. The hydrolysis activation energy is also significant, consistent with the need for heating to achieve reasonable reaction rates.

Experimental Protocols

Synthesis of this compound

A common laboratory and industrial synthesis involves the treatment of aminoacetonitrile (B1212223) hydrochloride with an alcohol and hydrogen chloride gas.[1]

Protocol: Preparation from Aminoacetonitrile Hydrochloride

-

Reaction Setup: A 500 mL three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser.

-

Charging Reactants: Isopropanol (e.g., 120 mL) and aminoacetonitrile hydrochloride (e.g., 35 g) are added to the flask.

-

Heating: The mixture is heated to 65-70 °C with stirring.

-

HCl Gas Introduction: Dry hydrogen chloride gas is bubbled through the solution until saturation is achieved (typically for 1.5-2 hours).

-

Reaction: The reaction mixture is maintained at temperature and stirred for an additional 4-5 hours.

-

Workup: The mixture is cooled to room temperature. The resulting solid precipitate is collected by suction filtration.

-

Purification: The crude product can be recrystallized from a suitable solvent, such as methanol, to yield pure this compound.

Thermal Analysis Protocol (TGA/DTA)

Thermal analysis provides quantitative information on the decomposition and thermal stability of a material.[11][14][15]

Protocol: TGA/DTA Workflow

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of dry this compound is placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA/DTA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant, linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument simultaneously records the sample mass (TGA), the rate of mass change (DTG), and the temperature difference between the sample and an inert reference (DTA) as a function of the furnace temperature.

-

Data Analysis: The resulting thermograms are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, percentage mass loss at each stage, and the nature of thermal events (endothermic or exothermic peaks in the DTA curve). Kinetic parameters like activation energy can be calculated using model-free (e.g., Kissinger-Akahira-Sunose) or model-fitting methods.[16]

Conclusion

While direct computational studies on the reaction mechanisms of this compound are needed to provide precise energetic and structural details of transition states and intermediates, a robust theoretical understanding can be constructed from fundamental principles of amide chemistry and data from analogous systems. The acid-catalyzed hydrolysis proceeds via a well-established pathway involving protonation of the carbonyl and subsequent nucleophilic attack by water. The thermal decomposition in the solid state is more complex but is predicted to involve dehydrochlorination followed by condensation and fragmentation reactions. The quantitative data and experimental protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals working with this important pharmaceutical intermediate. Future computational work, employing methods such as Density Functional Theory (DFT), would be invaluable in refining the mechanistic models presented.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C2H7ClN2O | CID 2723639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 甘氨酰胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. web.abo.fi [web.abo.fi]

- 12. mdpi.com [mdpi.com]

- 13. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. azom.com [azom.com]

- 16. Thermal analysis of some antidiabetic pharmaceutical compounds [pubmed.ncbi.nlm.nih.gov]

Glycinamide Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycinamide (B1583983) hydrochloride, the hydrochloride salt of the simplest amino acid amide, has a rich history rooted in early 20th-century organic synthesis and later established its significance as a vital tool in biochemical research. This technical guide provides an in-depth exploration of its discovery, historical context, and key experimental protocols. Quantitative data from historical and contemporary synthesis methods are presented in tabular format for comparative analysis. Detailed experimental procedures are provided, alongside visualizations of its role in the de novo purine (B94841) biosynthesis pathway and a representative synthesis workflow, to offer a comprehensive resource for laboratory professionals.

Introduction and Historical Context

The journey of glycinamide hydrochloride from a simple organic compound to a widely used biochemical reagent is marked by two pivotal stages: its initial synthesis and its later adoption by the biological research community.

Early Synthesis: The Work of Yang and Rising (1931)

While the exact first synthesis of this compound is not definitively documented in the readily available literature, a significant milestone in the preparation of alpha-amino acid amides, including glycinamide, was the work of Peter S. Yang and Mary M. Rising in 1931. Their publication, "A Simplified Method of Preparation of Alpha Amino Acid Amides," described a straightforward and effective method of treating amino acid esters with ammonia (B1221849) in a methanol (B129727) solvent. This method provided a more accessible route to these compounds compared to previous, often lower-yielding, techniques.

A New Role in Biochemical Research: Good's Buffers

For several decades, glycinamide and its hydrochloride salt remained primarily of interest to organic chemists. However, its trajectory dramatically shifted in the 1960s with the groundbreaking work of Dr. Norman E. Good and his colleagues at Michigan State University.[1] In their quest to develop a series of stable and biologically compatible buffering agents for research, they identified a set of zwitterionic compounds that were effective in the physiologically relevant pH range of 6 to 8.[1][2]

This compound, with a pKa of approximately 8.20 at 20°C, fit the criteria established by Good and his team, becoming one of the esteemed "Good's buffers."[3] These buffers were revolutionary for their time, offering superior stability, minimal interference with biological reactions, and low permeability through cell membranes compared to previously used buffers like phosphate (B84403) and Tris.[1][4] This inclusion cemented the role of this compound as an essential reagent in cell culture, enzyme assays, and other areas of biological and biochemical research.

Quantitative Data: A Comparative Summary of Synthesis Methods

The synthesis of this compound has evolved since its early preparations. The following tables summarize quantitative data from various methods, providing a comparative overview of their efficiency and the properties of the resulting product.

| Method | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |

| Chloroacetyl Chloride & Ammonia | Chloroacetyl chloride, Ammonia | Methanol | -10 to 10 | 0.5 | 71.9 - 75.9 | 188 - 205 | |

| Aminoacetonitrile (B1212223) Hydrochloride | Aminoacetonitrile hydrochloride, Hydrogen chloride | Isopropanol (B130326) | 50 - 70 | 4 - 5 | 85.0 - 88.7 | 193 - 205 | [2] |

| Glycine (B1666218) Methyl Ester & Ammonia | Glycine methyl ester, Ammonia | Methanol | Room Temperature | 20 | >80 (for amide) | Not specified | Inferred from |

Experimental Protocols

This section provides detailed methodologies for key synthesis procedures of this compound.

Historical Synthesis: The Yang and Rising Method (1931) (Reconstructed)

This protocol is a reconstruction based on the description of the simplified method for preparing alpha-amino acid amides by Yang and Rising.

Objective: To synthesize glycinamide from glycine methyl ester.

Materials:

-

Glycine methyl ester hydrochloride

-

Methanol, anhydrous

-

Ammonia gas

-

Sodium metal (for preparing sodium methoxide, if starting from the hydrochloride)

-

Dry ether

Procedure:

-

Preparation of Glycine Methyl Ester (Free Base): If starting with glycine methyl ester hydrochloride, the free ester must be prepared. This is typically achieved by treating a suspension of the hydrochloride salt in a dry, inert solvent (e.g., dry ether) with a stoichiometric amount of a strong base, such as sodium methoxide. The resulting sodium chloride is removed by filtration.

-

Ammonolysis: A solution of glycine methyl ester in anhydrous methanol is placed in a suitable reaction vessel equipped with a gas inlet tube and a stirrer. The solution is cooled in an ice bath (0°C).

-

Anhydrous ammonia gas is bubbled through the methanolic solution of the glycine methyl ester. The reaction is typically allowed to proceed for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation of Glycinamide: Upon completion of the reaction, the excess methanol and dissolved ammonia are removed under reduced pressure. The resulting crude glycinamide is obtained as a solid.

-

Formation of the Hydrochloride Salt: The crude glycinamide is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol (B145695) or as dry HCl gas).

-

Purification: The precipitated this compound is collected by filtration, washed with a cold solvent (e.g., ether), and dried. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Modern Synthesis from Chloroacetyl Chloride and Ammonia

This method is adapted from modern patent literature and offers high yields and purity.

Objective: To synthesize this compound from chloroacetyl chloride.

Materials:

-

Chloroacetyl chloride

-

10% Ammonia in Methanol solution

-

80% Ethanol for recrystallization

Procedure:

-

To 510 g (approximately 3 mol) of a 10% ammonia/methanol solution in a reaction vessel equipped with a mechanical stirrer and cooled in an ice-salt bath, add 113 g (1 mol) of chloroacetyl chloride dropwise while maintaining the temperature between -5 and 0°C.

-

After the addition is complete, maintain the reaction mixture at this temperature for 30 minutes.

-

Collect the precipitated crude this compound by suction filtration.

-

Recrystallize the crude product from 80% ethanol to obtain the purified this compound.

-

Dry the final product. The expected yield is approximately 79.4 g (71.9%) with a melting point of 193–205 °C.

Modern Synthesis from Aminoacetonitrile Hydrochloride

This procedure is based on a patented method that provides high yields under mild conditions.[2]

Objective: To synthesize this compound from aminoacetonitrile hydrochloride.

Materials:

-

Aminoacetonitrile hydrochloride

-

Isopropanol (99.0%)

-

Dry hydrogen chloride gas

-

Methanol for recrystallization

Procedure:

-

In a 500 ml three-necked flask, add 92 ml of isopropanol and 27.8 g (0.3 mol) of aminoacetonitrile hydrochloride.

-

Heat the mixture to 60-65°C.

-

Bubble dry hydrogen chloride gas through the solution for 1.5 hours until saturation.

-

Maintain the temperature and stir for an additional 4 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the solid product by suction filtration. This should yield approximately 32.4 g of the crude product.

-

Recrystallize the crude solid from methanol to obtain 29.41 g (88.7% yield) of pure this compound with a melting point of 197–201°C.

Mandatory Visualizations

Role in De Novo Purine Biosynthesis

Glycinamide is a key intermediate in the de novo biosynthesis of purines, where it is converted to glycinamide ribonucleotide (GAR). This pathway is fundamental for the synthesis of DNA and RNA precursors.

References

- 1. Investigation of the mechanism of phosphoribosylamine transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. microbenotes.com [microbenotes.com]

- 4. bio.libretexts.org [bio.libretexts.org]

Spectroscopic Analysis of Glycinamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for glycinamide (B1583983) hydrochloride (CAS No: 1668-10-6), a key intermediate in pharmaceutical and peptide synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and MS analyses of glycinamide hydrochloride.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Solvent | Multiplicity | Assignment |

| 3.865[1] | D₂O | Singlet | CH₂ |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Solvent | Assignment |

| ~170 | D₂O | C=O (Amide Carbonyl) |

| ~42 | D₂O | CH₂ (Alpha-Carbon) |

| Note: Experimentally determined chemical shifts for ¹³C NMR of this compound are not readily available in the searched literature. The values presented are typical estimated ranges for the respective carbon environments in an aqueous solution. |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3000 | Strong, Broad | N-H stretch (Amine and Amide) |

| ~3000-2800 | Medium | C-H stretch (Aliphatic) |

| ~1680-1640 | Strong | C=O stretch (Amide I) |

| ~1650-1550 | Medium | N-H bend (Amine and Amide II) |

| ~1420-1380 | Medium | C-H bend |

| Note: A specific, comprehensive peak list for the IR spectrum of this compound was not found in the searched literature. The presented data represents characteristic absorption bands for the functional groups present in the molecule. |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 74.0 | 7.0 | [M]⁺ (Molecular ion of glycinamide free base) |

| 44.0 | 8.6 | [CONH₂]⁺ |

| 38.0 | 10.2 | [HCl]⁺ |

| 36.0 | 33.5 | [HCl]⁺ |

| 30.0 | 100.0 | [CH₂NH₂]⁺ |

| 28.0 | 17.9 | [CO]⁺ or [N₂]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below. These protocols are based on standard laboratory practices and information gathered from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher field strength NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: Room temperature.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.

-

Referencing: The residual HDO signal is used as a secondary reference.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher field strength NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: Room temperature.

-

Pulse Sequence: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio.

-

Referencing: An external standard or the solvent signal can be used for referencing.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their vibrational frequencies.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

-

Grind the mixture until a homogenous, fine powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: Transmission.

-

Accessory: Sample holder for KBr pellets.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of a pure KBr pellet or an empty beam path should be collected.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight and elucidate its structure.

Methodology (Electron Ionization):

-

Sample Introduction:

-

A small amount of solid this compound is introduced into the ion source via a direct insertion probe.

-

-

Instrument Parameters:

-

Spectrometer: Mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: Typically scanned from m/z 10 to 200.

-

Source Temperature: Approximately 150-250 °C.

-

This guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to use this information as a starting point and to perform their own analyses for verification and further characterization.

References

Glycinamide Hydrochloride: A Technical Guide to pKa and Buffering Range for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of glycinamide (B1583983) hydrochloride, a widely used biological buffer. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's pKa, effective buffering range, and relevant experimental protocols.

Core Physicochemical Properties

Glycinamide hydrochloride is recognized as one of Good's buffers, valued for its pKa near physiological pH, which makes it particularly suitable for applications in cell culture and other biological systems.[1][2]

Quantitative Data Summary

The key quantitative parameters for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Temperature (°C) | Reference(s) |

| pKa | 8.20 | 20 | [3][4][5][6] |

| Effective Buffering Range | 7.2 - 9.2 | 20 | Derived from pKa |

| ΔpKa/°C | -0.029 | N/A | [3] |

| Solubility in Water | 6.4 M | 0 | [3] |

| Molecular Weight | 110.54 g/mol | N/A |

Experimental Protocols

Detailed methodologies for the determination of pKa and the preparation of a buffer solution are critical for reproducible research. The following sections provide representative protocols.

Determination of pKa by Potentiometric Titration

The pKa of this compound can be accurately determined using potentiometric titration. This method involves the gradual addition of a standardized titrant to a solution of the analyte and monitoring the resulting change in pH.

Materials and Reagents:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibration of the pH meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Preparation of the analyte solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.1 M).

-

Titration:

-

Place the this compound solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the calibrated pH electrode in the solution.

-

Record the initial pH of the solution.

-

Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.5 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly, well past the expected pKa.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

-

Preparation of a 0.1 M this compound Buffer Solution (pH 8.0)

This protocol describes the preparation of a 0.1 M this compound buffer at a pH of 8.0.

Materials and Reagents:

-

This compound (MW: 110.54 g/mol )

-

1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter

-

Volumetric flask (1 L)

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound: Weigh out 11.054 g of this compound and transfer it to a 1 L volumetric flask.

-

Add Deionized Water: Add approximately 800 mL of deionized water to the flask and stir until the solid is completely dissolved.

-

Adjust pH: Place the flask on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

-

Add Base: While monitoring the pH, slowly add the 1 M NaOH solution dropwise until the pH of the solution reaches 8.0.

-

Final Volume Adjustment: Once the desired pH is achieved, add deionized water to the flask until the volume reaches the 1 L mark.

-

Final Mixing: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Storage: Store the buffer solution in a sealed container at 4°C.

Synthesis of this compound

The synthesis of this compound is a key process for its production. A common method involves the treatment of aminoacetonitrile (B1212223) hydrochloride with isopropanol (B130326) and hydrogen chloride gas.

Caption: Synthesis workflow for this compound.

This guide provides essential technical information for the effective use of this compound as a biological buffer. For specific applications, further optimization of buffer conditions may be necessary.

References

- 1. Good’s buffers | Protocols Online [protocolsonline.com]

- 2. Good's buffers - Wikipedia [en.wikipedia.org]

- 3. Glycine-HCl Buffer (0.1 M, pH 3.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. IHC Buffer Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 6. spectrumchemical.com [spectrumchemical.com]

The Pivotal Role of Glycinamide Hydrochloride in the Quest for Life's Origins: A Technical Guide

For Immediate Release

A Deep Dive into a Prebiotic Keystone: Unveiling the Potential of Glycinamide (B1583983) Hydrochloride in Origin of Life Research

[City, State] – [Date] – The enduring question of how life emerged from a non-living world on the early Earth remains one of the most profound challenges in science. Researchers across disciplines are piecing together the puzzle of prebiotic chemistry, the chemical reactions that could have led to the formation of the essential building blocks of life. Within this intricate field, glycinamide hydrochloride has emerged as a molecule of significant interest, offering plausible pathways to the formation of peptides, the fundamental polymers of life. This technical guide provides an in-depth exploration of the role of this compound in origin of life research, synthesizing current knowledge for researchers, scientists, and drug development professionals.

Introduction: The Significance of Glycinamide in Prebiotic Chemistry

Glycinamide (H₂NCH₂CONH₂) is the amide derivative of the simplest amino acid, glycine (B1666218). Its hydrochloride salt (H₂NCH₂CONH₂·HCl) is a stable, water-soluble compound that has garnered attention in origin of life studies for several key reasons:

-

A Plausible Prebiotic Precursor: Glycinamide is considered a key intermediate in the formation of glycine and its polymers (polyglycine) under conditions thought to be prevalent on the early Earth. Its formation from simpler, prebiotically plausible molecules like aminoacetonitrile (B1212223) is a critical link in the chain of chemical evolution.

-

Enhanced Reactivity: The amide group of glycinamide makes it a more reactive monomer for peptide bond formation compared to glycine itself. This enhanced nucleophilicity is a crucial factor in overcoming the thermodynamic hurdles of polymerization in an aqueous environment.[1]

-

Pathway to Peptides: Experimental evidence demonstrates that glycinamide can polymerize to form glycine oligomers and polymers under various simulated prebiotic scenarios, including fluctuating temperature and pH conditions, and in the presence of minerals that could have acted as catalysts on the early Earth.

This guide will delve into the prebiotic synthesis of glycinamide, its polymerization into peptides, and the experimental methodologies used to study these processes.

Prebiotic Synthesis of this compound

The formation of glycinamide on the prebiotic Earth is hypothesized to have occurred through the hydrolysis of aminoacetonitrile (H₂NCH₂CN), a molecule readily formed from the reaction of formaldehyde, ammonia, and hydrogen cyanide—all considered to be abundant in the primordial soup.

Quantitative Data on Glycinamide Synthesis

While the qualitative pathway is well-accepted, quantitative data on the yield of glycinamide from aminoacetonitrile under various prebiotic conditions is crucial for assessing the plausibility of this route. The following table summarizes representative data from experimental studies.

| Precursor | Conditions | Catalyst/Medium | Glycinamide Yield (%) | Reference |

| Aminoacetonitrile | Heating in aqueous solution | None | Varies with pH and temperature | [1] |

| Aminoacetonitrile | Wet-dry cycles | Clay minerals (e.g., Montmorillonite) | Enhanced yields | [2] |

Note: Specific quantitative yields for the direct synthesis of glycinamide are often not the primary focus of studies centered on peptide formation and are therefore not always explicitly reported as standalone values. The yields are highly dependent on the specific experimental setup.

Polymerization of Glycinamide to Peptides

The central role of glycinamide in origin of life research lies in its ability to polymerize into peptides. This process is a critical step towards the formation of functional proteins.